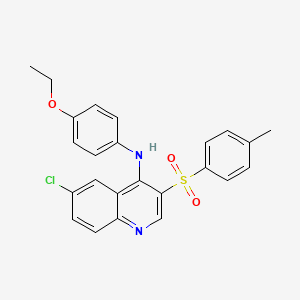

6-chloro-N-(4-ethoxyphenyl)-3-tosylquinolin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

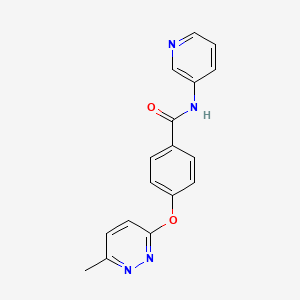

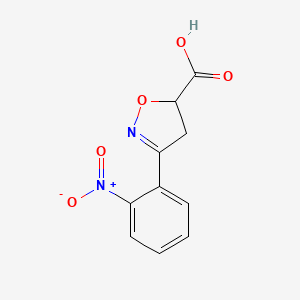

The compound “6-chloro-N-(4-ethoxyphenyl)pyridine-3-carboxamide” is known by the registry number ZINC000003483037 . Another similar compound is “6-chloro-N-(4-ethoxyphenyl)-2-methylquinolin-4-amine” which is also known as CSV0C018875 .

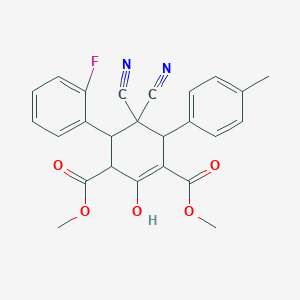

Molecular Structure Analysis

The molecular formula of “6-chloro-N-(4-ethoxyphenyl)pyridine-3-carboxamide” is C14H13ClN2O2 . For “6-chloro-N-(4-ethoxyphenyl)-2-methylquinolin-4-amine”, the molecular formula is C18H17ClN2O .Physical and Chemical Properties Analysis

The molecular weight of “6-chloro-N-(4-ethoxyphenyl)pyridine-3-carboxamide” is 276.71822 . The molecular weight of “6-chloro-N-(4-ethoxyphenyl)-2-methylquinolin-4-amine” is 312.79 .Applications De Recherche Scientifique

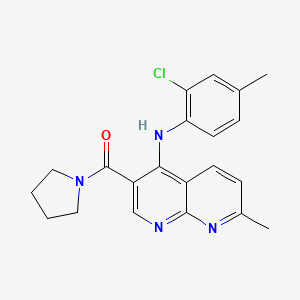

Apoptosis Induction and Anticancer Properties : 4-Anilinoquinazolines, closely related to 6-chloro-N-(4-ethoxyphenyl)-3-tosylquinolin-4-amine, have shown potency as apoptosis inducers and anticancer agents. One such compound demonstrated high efficacy in human MX-1 breast and other mouse xenograft cancer models, suggesting potential applications in cancer treatment (Sirisoma et al., 2009).

Cytotoxic Activity and Fluorescence Properties : Similar quinolin-4(1H)-one derivatives have been synthesized and evaluated for cytotoxic activity against various cancer cell lines. Their fluorescence properties were also studied, which could be important for bioimaging and diagnostic applications (Kadrić et al., 2014).

Free Radical Formation Studies : Research on antioxidants like ethoxyquin, which has a structure similar to this compound, showed that it forms free radicals. This could imply potential applications in understanding oxidative stress and designing antioxidants (Skaare & Henriksen, 1975).

Profiling and Quantitation of Amine Group Containing Metabolites : This compound, due to its amine group, can be relevant in the analysis and quantification of amine-containing molecules, such as amino acids and neurotransmitters, through methods like liquid chromatography-electrospray ionization-mass spectrometry (Boughton et al., 2011).

Corrosion Inhibition : Derivatives of quinoline, akin to this compound, have been investigated for their inhibition effects on the corrosion of mild steel in hydrochloric acid solutions. Such compounds can potentially be applied in corrosion protection technologies (Prabhu et al., 2008).

Synthesis of Triazine Derivatives : The compound's framework is conducive to the synthesis of triazine derivatives, which are useful in medicinal chemistry for their potential biological activities (Dolzhenko et al., 2021).

Crystal Structure Analysis for Antibacterial Activity : Similar compounds have been studied for their crystal structures and evaluated for antibacterial activities, suggesting a potential role in developing new antibacterial agents (Zhi, 2010).

Detection of Nerve Agent Mimics : Compounds with quinolin oximes structures have been used as chemosensors for nerve-agent simulants, indicating applications in public safety and counter-terrorism efforts (Cai et al., 2017).

Synthesis of Fluorescent Derivatizing Reagents : Derivatives like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, related to the compound of interest, have been synthesized for the analysis of hydrolysate amino acids, highlighting their role in analytical chemistry and biochemistry (Cohen & Michaud, 1993).

Orientations Futures

Propriétés

IUPAC Name |

6-chloro-N-(4-ethoxyphenyl)-3-(4-methylphenyl)sulfonylquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN2O3S/c1-3-30-19-9-7-18(8-10-19)27-24-21-14-17(25)6-13-22(21)26-15-23(24)31(28,29)20-11-4-16(2)5-12-20/h4-15H,3H2,1-2H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFJWOHRBRVZTFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-acetylpiperazin-1-yl)-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-acetamidobenzamide](/img/structure/B2873208.png)

![1,6,7-Trimethyl-3-[(3-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2873210.png)

![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2873212.png)

![2-(4-(ethylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2873217.png)

![Ethyl 3-chloro-6-fluorosulfonyl-1-methylpyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B2873221.png)